1-(3,5-Dimethylbenzoyl)piperidin-3-amine
Description
1-(3,5-Dimethylbenzoyl)piperidin-3-amine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is a significant structural motif in many pharmaceuticals and natural products. The presence of the 3,5-dimethylbenzoyl group in this compound adds to its chemical diversity and potential biological activity.
Properties
IUPAC Name |
(3-aminopiperidin-1-yl)-(3,5-dimethylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-10-6-11(2)8-12(7-10)14(17)16-5-3-4-13(15)9-16/h6-8,13H,3-5,9,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQPPJHCRKYRHLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)N2CCCC(C2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3,5-Dimethylbenzoyl)piperidin-3-amine typically involves the acylation of piperidin-3-amine with 3,5-dimethylbenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:
Piperidin-3-amine+3,5-Dimethylbenzoyl chloride→this compound+HCl
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
1-(3,5-Dimethylbenzoyl)piperidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the carbonyl group to an alcohol.
Substitution: The amine group in the piperidine ring can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed depend on the specific reaction and conditions used.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
The compound is primarily investigated for its therapeutic potential in treating various diseases. Its structural characteristics enable it to act as an inhibitor of specific enzymes and receptors involved in disease pathways.
- Case Study: Inhibition of Kinases
- Research has shown that derivatives of this compound can inhibit Janus Kinase (JAK) pathways, which are crucial in autoimmune disorders such as rheumatoid arthritis. In vivo studies indicated a reduction in inflammatory markers in models of collagen-induced arthritis, suggesting therapeutic efficacy .
2. Biological Activity
The biological activities of 1-(3,5-Dimethylbenzoyl)piperidin-3-amine include antimicrobial and anticancer properties. Its ability to modulate cellular pathways makes it a subject of interest in pharmacological research.
- Case Study: Anticancer Properties
- Studies have demonstrated that this compound can induce apoptosis in cancer cell lines by activating specific signaling pathways. The modulation of the MAPK/ERK pathway has been particularly noted as a mechanism through which the compound exerts its effects .
3. Material Science
In addition to its biological applications, this compound serves as a building block in the synthesis of advanced materials. Its unique chemical properties allow it to be incorporated into polymers and other materials for enhanced performance.
Data Table: Summary of Applications
| Application Area | Specific Uses | Key Findings/Case Studies |
|---|---|---|
| Medicinal Chemistry | Drug development for autoimmune diseases | Inhibition of JAK pathways; reduced inflammation markers |
| Biological Activity | Anticancer agents | Induction of apoptosis in cancer cells; modulation of MAPK/ERK |
| Material Science | Synthesis of advanced polymers | Enhanced material properties through incorporation |
Mechanism of Action
The mechanism of action of 1-(3,5-Dimethylbenzoyl)piperidin-3-amine involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-(3,5-Dimethylbenzoyl)piperidin-3-amine can be compared with other piperidine derivatives, such as:
Piperine: A naturally occurring alkaloid with antioxidant and anti-inflammatory properties.
Evodiamine: Another natural piperidine derivative with anticancer and anti-inflammatory activities.
Matrine: Known for its antiviral and anticancer properties.
The uniqueness of this compound lies in its specific structural features, such as the 3,5-dimethylbenzoyl group, which can impart distinct chemical and biological properties compared to other piperidine derivatives.
Biological Activity
1-(3,5-Dimethylbenzoyl)piperidin-3-amine is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.
Chemical Structure and Properties
This compound is a piperidine derivative characterized by a dimethylbenzoyl group. Its chemical formula is C_{14}H_{19}N_{2}O, with a molecular weight of 233.32 g/mol. The structure can be represented as follows:
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : This compound has been shown to inhibit specific enzymes involved in cellular signaling pathways. For instance, it can modulate the activity of kinases, affecting downstream signaling cascades critical for cell proliferation and survival .
- Receptor Binding : The compound may bind to various receptors on cell membranes, influencing cellular responses to external signals. This interaction can lead to alterations in gene expression and metabolic pathways .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its cytotoxic effects against multiple cancer cell lines. For example:
The compound's mechanism involves the induction of apoptosis through the activation of caspases and the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction .
Antimicrobial Properties
This compound has also been investigated for its antimicrobial activity. Studies have shown promising results against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Pseudomonas aeruginosa | 128 |
These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents.
Case Study 1: Anticancer Efficacy
A study conducted on the efficacy of this compound against human cancer cells revealed that treatment with this compound led to significant reductions in cell viability across several cancer types. The study utilized flow cytometry to analyze cell cycle progression and apoptosis markers, confirming that the compound induces G2/M phase arrest followed by apoptosis in treated cells .
Case Study 2: Antimicrobial Activity
In another investigation focusing on antimicrobial properties, this compound was tested against resistant bacterial strains. The results indicated that the compound not only inhibited bacterial growth but also demonstrated synergy when combined with conventional antibiotics, enhancing their efficacy against resistant strains.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
